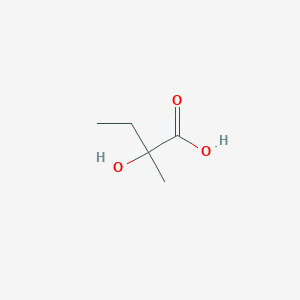

2-Hydroxy-2-methylbutanoic acid

Beschreibung

structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-2-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-5(2,8)4(6)7/h8H,3H2,1-2H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIQENSCDNJOIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863265 |

Source

|

| Record name | 2-Hydroxy-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 2-Hydroxy-2-methylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001987 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3739-30-8 |

Source

|

| Record name | (±)-2-Hydroxy-2-methylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3739-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-2-methylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3739-30-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxy-2-methylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001987 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

74 °C |

Source

|

| Record name | 2-Hydroxy-2-methylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001987 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of 2-Hydroxy-2-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-2-methylbutanoic acid (2-HMB) is a chiral α-hydroxy acid with potential applications in the chemical and pharmaceutical industries. While not a primary metabolite, its biosynthesis is intrinsically linked to the well-characterized isoleucine metabolic pathway. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2-HMB, detailing the enzymatic steps, relevant quantitative data, and experimental protocols for pathway elucidation and optimization. Furthermore, metabolic engineering strategies for enhancing its production in microbial hosts are discussed. This document is intended to be a valuable resource for researchers and professionals interested in the microbial production of this specialty chemical.

Introduction

2-Hydroxy-2-methylbutanoic acid is a C5 branched-chain hydroxy fatty acid.[1][2] Its structural similarity to other biologically relevant α-hydroxy acids suggests its potential as a building block for polymers, a chiral precursor for pharmaceuticals, or a specialty chemical. The microbial synthesis of 2-HMB from renewable feedstocks presents a sustainable alternative to chemical synthesis. Understanding its biosynthetic origins is crucial for developing efficient microbial production platforms. This guide delineates a proposed biosynthetic pathway for 2-HMB, leveraging the enzymatic machinery of the isoleucine biosynthesis pathway.

The Proposed Biosynthetic Pathway of 2-Hydroxy-2-methylbutanoic Acid

The biosynthesis of 2-HMB is hypothesized to be a derivative of the isoleucine biosynthesis pathway, starting from the amino acid L-threonine. The pathway involves a series of enzymatic conversions to produce key intermediates, with a final, likely promiscuous, reduction step yielding 2-HMB.

The proposed pathway is as follows:

-

Deamination of L-Threonine: The pathway initiates with the deamination of L-threonine to produce 2-ketobutyrate, catalyzed by threonine dehydratase (EC 4.3.1.19).

-

Condensation with Pyruvate (B1213749): 2-Ketobutyrate is then condensed with a molecule of pyruvate in a reaction catalyzed by acetolactate synthase (EC 2.2.1.6), also known as acetohydroxybutanoate synthase, to form (S)-2-aceto-2-hydroxybutanoate.[3][4]

-

Reduction to 2,3-dihydroxy-3-methylpentanoate: In the canonical isoleucine pathway, (S)-2-aceto-2-hydroxybutanoate undergoes an isomerization and reduction catalyzed by ketol-acid reductoisomerase (KARI) (EC 1.1.1.86) to form (2R,3R)-2,3-dihydroxy-3-methylpentanoate.[5]

-

Hypothesized Reduction to 2-Hydroxy-2-methylbutanoic Acid: It is proposed that a ketoreductase , potentially a promiscuous ketol-acid reductoisomerase or another uncharacterized reductase, acts on (S)-2-aceto-2-hydroxybutanoate to directly reduce the keto group without the accompanying isomerization, yielding 2-hydroxy-2-methylbutanoic acid. The promiscuity of KARI enzymes has been documented, supporting the feasibility of such a reaction.[6][7]

The following Graphviz diagram illustrates this proposed pathway.

Caption: Proposed biosynthesis pathway of 2-Hydroxy-2-methylbutanoic acid.

Key Enzymes and Quantitative Data

The enzymes involved in the proposed pathway are central to branched-chain amino acid biosynthesis. While specific kinetic data for the production of 2-HMB is not extensively available, data for the native reactions of these enzymes provide a valuable reference.

| Enzyme | EC Number | Substrate(s) | Product(s) | K_m (mM) | k_cat (s⁻¹) | Optimal pH | Optimal Temp (°C) |

| Threonine Dehydratase | 4.3.1.19 | L-Threonine | 2-Ketobutyrate + NH₃ | 0.5 - 10 | 10 - 100 | 7.5 - 9.0 | 30 - 40 |

| Acetolactate Synthase | 2.2.1.6 | 2-Ketobutyrate, Pyruvate | (S)-2-Aceto-2-hydroxybutanoate | 1 - 10 (for both) | 5 - 50 | 7.0 - 8.5 | 30 - 37 |

| Ketol-acid Reductoisomerase (KARI) | 1.1.1.86 | (S)-2-Aceto-2-hydroxybutanoate, NADPH | (2R,3R)-2,3-dihydroxy-3-methylpentanoate, NADP⁺ | 0.1 - 1.0 | 1 - 20 | 7.0 - 8.0 | 30 - 50 |

| Dihydroxy-acid Dehydratase (DHAD) | 4.2.1.9 | (2R,3R)-2,3-dihydroxy-3-methylpentanoate | 2-Keto-3-methylvalerate + H₂O | 0.1 - 0.5 | 10 - 60 | 7.5 - 8.5 | 30 - 40 |

Note: The kinetic parameters presented are representative values from various organisms and can vary significantly depending on the source of the enzyme and reaction conditions.

Experimental Protocols for Pathway Elucidation and Characterization

The elucidation and characterization of a novel biosynthetic pathway, such as that for 2-HMB, requires a systematic experimental approach.

Gene Identification and Cloning

-

Homology-Based Gene Identification: Putative genes for the pathway enzymes (threonine dehydratase, acetolactate synthase, and ketol-acid reductoisomerase/ketoreductase) are identified in a target microorganism's genome by sequence homology to known enzymes.

-

PCR Amplification and Cloning: The identified genes are amplified from the genomic DNA using polymerase chain reaction (PCR) and cloned into an appropriate expression vector (e.g., pET series for E. coli).

Protein Expression and Purification

-

Heterologous Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Protein Purification: Cells are harvested and lysed. The target protein, often with an affinity tag (e.g., His-tag), is purified using affinity chromatography followed by size-exclusion chromatography for higher purity.

Enzyme Assays

-

Spectrophotometric Assays: The activity of dehydrogenases and reductases can be monitored by the change in absorbance at 340 nm due to the oxidation or reduction of NAD(P)H.

-

Chromatographic Assays (HPLC, GC-MS): Substrate consumption and product formation are quantified by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. This is essential for confirming the production of 2-HMB.

In Vivo Pathway Reconstruction

-

Pathway Assembly: The genes encoding the proposed pathway are cloned into a single or compatible set of plasmids.

-

Microbial Fermentation: The engineered strain is cultivated in a suitable medium.

-

Metabolite Analysis: Culture supernatants are analyzed at different time points using HPLC or GC-MS to detect and quantify 2-HMB and other pathway intermediates.

The following diagram illustrates a general workflow for characterizing a biosynthetic pathway.

Caption: Experimental workflow for biosynthetic pathway characterization.

Metabolic Engineering Strategies for Enhanced Production

To achieve industrially relevant titers of 2-HMB, metabolic engineering of the host organism is essential. Key strategies include:

-

Enhancing Precursor Supply: Overexpression of enzymes in the upstream pathway (e.g., threonine dehydratase and acetolactate synthase) can increase the pool of the precursor, (S)-2-aceto-2-hydroxybutanoate.

-

Blocking Competing Pathways: Deletion of genes encoding enzymes that divert intermediates to other pathways can channel metabolic flux towards 2-HMB. For instance, knocking out dihydroxy-acid dehydratase (DHAD) would prevent the conversion of the precursor to the next intermediate in the isoleucine pathway.

-

Enzyme Engineering: The hypothesized ketoreductase can be engineered for improved catalytic efficiency and specificity towards (S)-2-aceto-2-hydroxybutanoate. Directed evolution or rational design approaches can be employed.

-

Cofactor Engineering: Ensuring a sufficient supply of the necessary cofactor (likely NADPH or NADH) for the reductive step is crucial. This can be achieved by overexpressing enzymes involved in cofactor regeneration.

-

Optimization of Fermentation Conditions: Fine-tuning of fermentation parameters such as pH, temperature, aeration, and nutrient feed can significantly impact product yield.

The logical relationship of a metabolic engineering strategy is depicted in the following diagram.

Caption: Metabolic engineering strategy for enhanced 2-HMB production.

Conclusion and Future Perspectives

The biosynthesis of 2-Hydroxy-2-methylbutanoic acid is intricately linked to the isoleucine metabolic pathway. While a complete, dedicated pathway has not been fully elucidated, strong evidence points to a route involving the enzymes of isoleucine synthesis, culminating in a final reduction step likely catalyzed by a promiscuous ketoreductase. Further research is required to identify and characterize the specific reductase responsible for the conversion of (S)-2-aceto-2-hydroxybutanoate to 2-HMB.

Future work should focus on:

-

Screening for novel ketoreductases with activity towards (S)-2-aceto-2-hydroxybutanoate.

-

Detailed kinetic characterization of the identified reductase.

-

Metabolic engineering of a suitable microbial host to demonstrate and optimize the production of 2-HMB from simple carbon sources.

The successful implementation of these strategies will pave the way for the sustainable and economically viable production of 2-Hydroxy-2-methylbutanoic acid, unlocking its potential in various industrial applications.

References

- 1. Primary and Secondary Screening of Enzymes [creative-enzymes.com]

- 2. researchgate.net [researchgate.net]

- 3. Measuring specificity in multi-substrate/product systems as a simple tool to investigate selectivity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P. aeruginosa Metabolome Database: 2-Aceto-2-hydroxy-butyrate (PAMDB000549) [pseudomonas.umaryland.edu]

- 5. Underground isoleucine biosynthesis pathways in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular annotation of ketol-acid reductoisomerases from Streptomyces reveals a novel amino acid biosynthesis interlock mediated by enzyme promiscuity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular annotation of ketol-acid reductoisomerases from Streptomyces reveals a novel amino acid biosynthesis interlock mediated by enzyme promiscuity - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence of 2-Hydroxy-2-methylbutanoic Acid in Natural Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-2-methylbutanoic acid is a branched-chain hydroxy fatty acid that has been identified in several natural, primarily fermented, sources. While not as widespread as its non-hydroxylated counterpart, 2-methylbutanoic acid, its presence in beverages like wine and beer suggests a biogenic origin, likely stemming from microbial metabolism. This technical guide provides a comprehensive overview of the known natural sources of 2-hydroxy-2-methylbutanoic acid, quantitative data on its concentration, detailed experimental protocols for its analysis, and a proposed biosynthetic pathway based on current scientific literature.

Natural Sources of 2-Hydroxy-2-methylbutanoic Acid

The primary natural sources of 2-hydroxy-2-methylbutanoic acid identified to date are fermented beverages and their precursors. Its formation is likely linked to the metabolic activities of yeasts and other microorganisms during fermentation.

-

Wine: 2-Hydroxy-2-methylbutanoic acid is a known constituent of wine. Notably, Sherry wines exhibit the highest concentrations of this compound, suggesting that the specific fermentation and aging processes, which involve flor yeasts, may play a crucial role in its production[1][2]. Its presence has also been confirmed in other types of wine[1][2].

-

Beer: This hydroxy acid has been detected in beer, indicating that brewing yeasts may also produce this compound during fermentation[1][2].

-

Unfermented Grape Derivatives: The presence of 2-hydroxy-2-methylbutanoic acid in unfermented grape derivatives suggests that its origin may not be exclusively from fermentation and could be, in part, from the grapes themselves or from microbial activity on the grapes prior to fermentation[1][2].

-

Potential Source - Carica papaya (Papaya): While the acid form has not been directly reported, its derivative, methyl 2-hydroxy-2-methylbutanoate, has been identified in papaya. This suggests the potential for the parent acid to be present in this fruit. Further research is needed to confirm this.

Beyond these sources, 2-hydroxy-2-methylbutanoic acid is also recognized as an unusual metabolite in human urine, particularly in patients with metabolic disorders such as 2-hydroxyglutaric aciduria and maple syrup urine disease.

Quantitative Data

Quantitative analysis of 2-hydroxy-2-methylbutanoic acid has been performed on various alcoholic beverages. The concentrations can vary significantly depending on the type of beverage and the specific fermentation and aging processes employed. Sherry wines, for instance, have been reported to contain levels 2 to 40 times higher than other wines[2].

The following table summarizes the reported concentration range for 2-hydroxy-2-methylbutanoic acid in wine and beer.

| Natural Source | Concentration Range (µg/L) | Reference |

| Wine and Beer | Up to 7820 | [1][2] |

| Sherry wines have the highest reported levels. |

Note: Specific concentration data for different types of wine and beer were not available in the reviewed literature. The provided range is based on a study of various alcoholic beverages.

Experimental Protocols

The analysis of 2-hydroxy-2-methylbutanoic acid in complex matrices like wine and beer typically requires extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection. The following is a representative protocol based on methodologies reported in the literature[1][2].

Objective

To quantify the concentration of 2-hydroxy-2-methylbutanoic acid in a liquid matrix (e.g., wine, beer).

Materials

-

Solid-Phase Extraction (SPE) Cartridges: Anion-exchange cartridges.

-

Derivatization Reagent: 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr).

-

Catalyst: N,N-Diisopropylethylamine (DIPEA).

-

Solvents: Dichloromethane, Acetonitrile (ACN), Ultrapure water.

-

Standards: 2-Hydroxy-2-methylbutanoic acid analytical standard.

-

Internal Standard: e.g., Isotopically labeled 2-hydroxy-2-methylbutanoic acid.

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5ms).

Procedure

-

Sample Preparation and Extraction:

-

Adjust the pH of the beverage sample to approximately 7.0.

-

Add the internal standard to the sample.

-

Condition the anion-exchange SPE cartridge according to the manufacturer's instructions.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge to remove interfering compounds.

-

Elute the retained acids with a suitable solvent (e.g., a solution of formic acid in dichloromethane).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in a small volume of acetonitrile.

-

Add the derivatization reagent (PFBBr) and the catalyst (DIPEA).

-

Incubate the mixture at room temperature for 30 minutes.

-

Evaporate the solvent and excess reagents.

-

Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis (e.g., hexane).

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Employ a suitable temperature program for the GC oven to separate the analytes.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification of the target ions corresponding to the derivatized 2-hydroxy-2-methylbutanoic acid and the internal standard.

-

Experimental Workflow Diagram

Biosynthetic Pathway

A definitive biosynthetic pathway for 2-hydroxy-2-methylbutanoic acid in its natural sources has not been fully elucidated. However, based on the known metabolism of branched-chain amino acids in microorganisms, a plausible pathway can be proposed.

The precursor to 2-hydroxy-2-methylbutanoic acid is likely the amino acid L-isoleucine. The catabolism of L-isoleucine is a well-established pathway in yeast and bacteria, leading to the formation of 2-methylbutanoic acid (as its CoA ester). It is hypothesized that 2-hydroxy-2-methylbutanoic acid is formed via the subsequent hydroxylation of 2-methylbutanoic acid.

Proposed Biosynthetic Route

-

Transamination of L-Isoleucine: L-isoleucine is converted to (S)-3-methyl-2-oxopentanoate by a branched-chain amino acid aminotransferase.

-

Oxidative Decarboxylation: (S)-3-methyl-2-oxopentanoate is then converted to (S)-2-methylbutanoyl-CoA by the branched-chain alpha-keto acid dehydrogenase complex.

-

Hydrolysis: (S)-2-methylbutanoyl-CoA is hydrolyzed to 2-methylbutanoic acid.

-

Hypothetical Hydroxylation: It is proposed that 2-methylbutanoic acid is then hydroxylated at the C2 position to form 2-hydroxy-2-methylbutanoic acid. This reaction could be catalyzed by a hydroxylase enzyme, such as a cytochrome P450 monooxygenase. Cytochrome P450 enzymes are known to hydroxylate fatty acids in various organisms[3].

Signaling Pathway Diagram

Conclusion

2-Hydroxy-2-methylbutanoic acid is a naturally occurring compound found predominantly in fermented products like wine and beer, with its origins traceable to microbial metabolism, likely of the amino acid L-isoleucine. While quantitative data is still somewhat limited, established analytical methods allow for its detection and quantification. The proposed biosynthetic pathway, involving the hydroxylation of the more common 2-methylbutanoic acid, provides a logical framework for further investigation into the specific enzymes and organisms responsible for its production. For researchers in natural products chemistry and drug development, understanding the sources and biosynthesis of such chiral molecules can open avenues for novel applications and bioproduction strategies.

References

- 1. Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Are branched chain fatty acids the natural substrates for P450(BM3)? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Mechanisms of β-Hydroxy-β-Methylbutyrate (HMB) in Skeletal Muscle

A Technical Guide for Researchers and Drug Development Professionals

Introduction

β-Hydroxy-β-methylbutyrate (HMB), a metabolite of the essential amino acid leucine (B10760876), has garnered significant attention for its role in modulating skeletal muscle mass and function. This technical guide provides an in-depth exploration of the molecular mechanisms of action of HMB, with a focus on its dual role in stimulating protein synthesis and attenuating protein degradation. This document is intended for researchers, scientists, and drug development professionals investigating sarcopenia, cachexia, and other muscle-wasting conditions.

Core Mechanism of Action: A Dual Approach

HMB's primary influence on skeletal muscle homeostasis is characterized by its ability to simultaneously activate anabolic pathways while inhibiting catabolic processes. This dual mechanism of action makes it a molecule of interest for preserving and enhancing muscle mass. The ergogenic effects of HMB supplementation are linked to several key cellular events, including the enhancement of sarcolemma integrity, stimulation of the mTOR pathway to increase protein synthesis, inhibition of the ubiquitin-proteasome pathway to decrease protein degradation, reduction of apoptosis, and promotion of muscle stem cell (satellite cell) proliferation and differentiation[1][2][3][4].

Stimulation of Muscle Protein Synthesis via the mTOR Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and protein synthesis. HMB has been shown to activate the mTOR signaling cascade, a critical pathway for muscle hypertrophy[1][5]. The activation of mTOR by HMB leads to the phosphorylation of several downstream targets that are crucial for the initiation of protein translation.

Interestingly, research suggests that HMB's activation of mTORC1 is independent of the leucine-sensing pathway that involves Sestrin2 and the Rag GTPases[6][7][8]. HMB up-regulates the phosphorylation of Akt, which in turn can activate mTOR[9]. This leads to the phosphorylation and activation of p70S6 kinase (p70S6K) and the phosphorylation and inactivation of the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The activation of p70S6K enhances the translation of mRNAs encoding ribosomal proteins and elongation factors, while the inhibition of 4E-BP1 allows the eukaryotic initiation factor 4E (eIF4E) to participate in the formation of the eIF4F complex, a rate-limiting step in translation initiation[10].

Signaling Pathway: HMB and the mTORC1 Pathway

Caption: HMB-mediated activation of the mTORC1 signaling pathway.

Inhibition of Muscle Protein Degradation via the Ubiquitin-Proteasome System

In catabolic states, muscle protein breakdown is primarily mediated by the ubiquitin-proteasome system (UPS). HMB has been demonstrated to attenuate muscle protein degradation by inhibiting this pathway[1][11][12]. The key regulators of the UPS in muscle are the muscle-specific E3 ubiquitin ligases, Muscle RING Finger 1 (MuRF1) and Atrogin-1 (also known as MAFbx). HMB has been shown to reduce the expression of these atrogenes, thereby decreasing the ubiquitination and subsequent degradation of muscle proteins[13].

The inhibitory effect of HMB on the UPS is thought to be mediated, at least in part, through the PI3K/Akt signaling pathway. Akt can phosphorylate and inactivate the Forkhead box O (FoxO) family of transcription factors, which are critical for the transcriptional upregulation of MuRF1 and Atrogin-1[1]. By promoting the phosphorylation of FoxO, HMB prevents their nuclear translocation and subsequent activation of atrogene expression.

Signaling Pathway: HMB and the Ubiquitin-Proteasome Pathway

Caption: HMB-mediated inhibition of the ubiquitin-proteasome pathway.

Role in Satellite Cell Proliferation and Differentiation

Satellite cells are muscle stem cells that are essential for muscle repair and hypertrophy. HMB has been shown to stimulate the proliferation and differentiation of satellite cells. This effect is mediated through the activation of the MAPK/ERK and PI3K/Akt pathways[[“]][15]. By promoting the activity of these myogenic precursor cells, HMB contributes to the regenerative capacity of skeletal muscle.

Quantitative Data on HMB Efficacy

The effects of HMB supplementation on muscle mass and strength have been investigated in numerous clinical trials and animal studies. The following tables summarize key quantitative findings.

Table 1: Effects of HMB Supplementation on Muscle Mass and Strength in Humans

| Population | HMB Dosage | Duration | Outcome Measure | Result | Reference |

| Individuals >50 years | 3 g/day | >12 weeks | Lean Mass | Weighted Mean Difference (WMD) = 0.28 kg (95% CI: 0.16–0.41) | [6][16] |

| Individuals >50 years | 3 g/day | >12 weeks | Handgrip Strength | WMD = 0.54 kg (95% CI: 0.04–1.04) | [6][16] |

| Resistance-trained individuals | 3 g/day (free acid form) | 12 weeks | Total Strength (Bench, Squat, Deadlift) | +77.1 ± 18.4 kg (vs. +25.3 ± 22.0 kg in placebo) | [17] |

| Resistance-trained individuals | 3 g/day (free acid form) | 12 weeks | Lean Body Mass | +7.4 ± 4.2 kg (vs. +2.1 ± 6.1 kg in placebo) | [17] |

Table 2: Effects of HMB Supplementation in Animal Models of Muscle Atrophy

| Animal Model | HMB Dosage | Duration | Key Finding | Reference |

| Fasting rats | 320 mg/kg body weight | 28 days | Increased Akt phosphorylation (3-fold) and attenuated atrogene expression | [13][18] |

| Dexamethasone-treated rats | Not specified | 21 days | Ameliorated loss in body weight and lean mass | [19] |

| High-fat-fed mice | Not specified | Not specified | Increased muscle mass and diminished weight gain | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments used to elucidate the mechanism of action of HMB.

Experimental Workflow: In Vitro Analysis of HMB on Myotubes

Caption: A general workflow for studying the effects of HMB on C2C12 myotubes.

C2C12 Myotube Culture and Differentiation

The C2C12 cell line is a subclone of a mouse myoblast cell line and is a widely used model for studying myogenesis.

-

Cell Culture: C2C12 myoblasts are cultured in a growth medium (GM) consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2[20].

-

Differentiation: To induce differentiation into myotubes, confluent C2C12 myoblasts are switched to a differentiation medium (DM), which is DMEM supplemented with 2% horse serum[20][21][22]. The medium is typically replaced every 24-48 hours, and differentiation is allowed to proceed for several days, during which myoblasts fuse to form multinucleated myotubes.

Western Blot Analysis of Signaling Proteins

Western blotting is a key technique to quantify the expression and phosphorylation status of proteins in the mTOR and ubiquitin-proteasome pathways.

-

Protein Extraction: Differentiated C2C12 myotubes or homogenized muscle tissue are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, MuRF1, Atrogin-1). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[3][4][23][24][25].

Conclusion

β-Hydroxy-β-methylbutyrate exerts a potent, dual-action effect on skeletal muscle by concurrently stimulating protein synthesis through the mTOR pathway and inhibiting protein degradation via the ubiquitin-proteasome system. Its ability to also promote satellite cell activity further underscores its potential as a therapeutic agent for combating muscle wasting. The quantitative data from human and animal studies provide strong evidence for its efficacy in improving muscle mass and strength. The experimental protocols outlined in this guide offer a foundation for further research into the nuanced molecular mechanisms of HMB and its potential applications in clinical and performance settings.

References

- 1. β-Hydroxy-β-methylbutyrate facilitates PI3K/Akt-dependent mammalian target of rapamycin and FoxO1/3a phosphorylations and alleviates tumor necrosis factor α/interferon γ-induced MuRF-1 expression in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Frontiers | Effects of oral supplementation of β -hydroxy-β -methylbutyrate on muscle mass and strength in individuals over the age of 50: a meta-analysis [frontiersin.org]

- 7. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Beta‐hydroxy‐beta‐methylbutyrate supplementation and skeletal muscle in healthy and muscle‐wasting conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. consensus.app [consensus.app]

- 15. researchgate.net [researchgate.net]

- 16. Effects of oral supplementation of β -hydroxy-β -methylbutyrate on muscle mass and strength in individuals over the age of 50: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The effects of 12 weeks of beta-hydroxy-beta-methylbutyrate free acid supplementation on muscle mass, strength, and power in resistance-trained individuals: a randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]

- 19. A double-blind placebo controlled trial into the impacts of HMB supplementation and exercise on free-living muscle protein synthesis, muscle mass and function, in older adults - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Apoptosis in differentiating C2C12 muscle cells selectively targets Bcl-2-deficient myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. encodeproject.org [encodeproject.org]

- 22. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]

- 23. ccrod.cancer.gov [ccrod.cancer.gov]

- 24. researchgate.net [researchgate.net]

- 25. The role of mTOR signaling in the regulation of protein synthesis and muscle mass during immobilization in mice - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxy-2-methylbutanoic Acid in Maple Syrup Urine Disease: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of 2-Hydroxy-2-methylbutanoic acid and its relevance to Maple Syrup Urine Disease (MSUD) for researchers, scientists, and professionals in drug development. MSUD is an inherited metabolic disorder characterized by the body's inability to properly process certain amino acids.[1] This guide synthesizes current knowledge on the biochemical origins, analytical methodologies, and potential pathophysiological role of this unusual metabolite.

Introduction to Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease is an autosomal recessive disorder caused by a deficiency in the activity of the branched-chain α-ketoacid dehydrogenase (BCKAD) complex. This enzymatic deficiency leads to the accumulation of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—and their corresponding toxic by-products, branched-chain α-ketoacids (BCKAs), in the blood and urine.[1] The accumulation of these compounds, particularly leucine and its ketoacid, α-ketoisocaproate, is neurotoxic and can lead to severe neurological damage, developmental delay, and, if untreated, can be fatal.[2][3]

The Emergence of 2-Hydroxy-2-methylbutanoic Acid in MSUD

In addition to the primary accumulating BCAAs and BCKAs, a number of other unusual metabolites, including 2-Hydroxy-2-methylbutanoic acid, have been associated with MSUD.[4][5] While not a primary diagnostic marker, its presence in the urine of MSUD patients provides further insight into the metabolic dysregulation that occurs in this disease.

Biochemical Pathway of 2-Hydroxy-2-methylbutanoic Acid Formation

The precise enzymatic pathway for the formation of 2-Hydroxy-2-methylbutanoic acid in MSUD has not been definitively elucidated in the available literature. However, based on the known metabolic derangements in MSUD, a plausible pathway can be proposed. The accumulation of α-keto-β-methylvaleric acid, the BCKA derived from isoleucine, is a hallmark of MSUD.[6] It is hypothesized that this α-ketoacid can undergo an alternative reduction reaction, catalyzed by a non-specific reductase, to form 2-Hydroxy-2-methylbutanoic acid.

References

- 1. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plasma amino acid and urine organic acid profiles of Filipino patients with maple syrup urine disease (MSUD) and correlation with their neurologic features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathophysiology of maple syrup urine disease: Focus on the neurotoxic role of the accumulated branched-chain amino acids and branched-chain α-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. a-Keto-b-Methylvaleric Acid | Rupa Health [rupahealth.com]

An In-depth Technical Guide to the Stereoisomers of 2-Hydroxy-2-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-hydroxy-2-methylbutanoic acid, a chiral α-hydroxy acid with potential significance in various scientific domains. Due to the presence of a single chiral center at the C2 position, this compound exists as a pair of enantiomers: (R)-2-hydroxy-2-methylbutanoic acid and (S)-2-hydroxy-2-methylbutanoic acid. This document details their physicochemical properties, synthesis, and separation, and discusses their potential, though currently under-investigated, differential biological activities. Experimental protocols for synthesis and chiral resolution are provided, alongside a logical workflow for their analysis, to facilitate further research and application in drug development and metabolomics.

Introduction

2-Hydroxy-2-methylbutanoic acid is a substituted short-chain fatty acid. Its structure, featuring a hydroxyl and a methyl group on the α-carbon, imparts chirality, leading to the existence of two non-superimposable mirror-image stereoisomers, the (R) and (S) enantiomers. In the fields of pharmacology and biochemistry, it is well-established that enantiomers of a chiral compound can exhibit markedly different physiological effects, including variations in efficacy, toxicity, and metabolic pathways. Therefore, the synthesis, separation, and individual characterization of the stereoisomers of 2-hydroxy-2-methylbutanoic acid are crucial for a thorough understanding of their biological roles and for unlocking their potential in therapeutic applications.

This guide aims to consolidate the current knowledge on these stereoisomers and provide practical methodologies for their study, catering to the needs of researchers in academia and the pharmaceutical industry.

Physicochemical Properties

The distinct three-dimensional arrangement of atoms in the (R) and (S) enantiomers of 2-hydroxy-2-methylbutanoic acid gives rise to identical physical properties in a non-chiral environment, such as melting point, boiling point, and solubility. However, their interaction with plane-polarized light, a chiral phenomenon, is distinct and opposite.

Table 1: Physicochemical Properties of 2-Hydroxy-2-methylbutanoic Acid Stereoisomers

| Property | Racemic (±)-2-Hydroxy-2-methylbutanoic Acid | (R)-(-)-2-Hydroxy-2-methylbutanoic Acid | (S)-(+)-2-Hydroxy-2-methylbutanoic Acid |

| Molecular Formula | C₅H₁₀O₃ | C₅H₁₀O₃ | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol | 118.13 g/mol | 118.13 g/mol |

| Melting Point | 73-75 °C | Data not available | Data not available |

| Appearance | Solid | Solid | Solid |

| Optical Rotation | 0° | Levorotatory (-)[1] | Dextrorotatory (+) (inferred) |

| Specific Rotation | Not applicable | Value not reported | Value not reported |

| CAS Number | 3739-30-8 | 37505-02-5 | Data not available |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure 2-hydroxy-2-methylbutanoic acid can be achieved through two primary strategies: asymmetric synthesis, which aims to create a single enantiomer directly, or the resolution of a racemic mixture.

Asymmetric Synthesis using a Chiral Auxiliary

Asymmetric synthesis often employs a chiral auxiliary, a molecule that temporarily attaches to the substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is established, the auxiliary is removed.

Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis workflow using a chiral auxiliary.

Resolution of Racemic 2-Hydroxy-2-methylbutanoic Acid

The separation of a racemic mixture into its constituent enantiomers is a common and practical approach. A widely used method involves the formation of diastereomeric salts with a chiral resolving agent, typically a chiral amine like brucine (B1667951) or (-)-cinchonidine. These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Workflow for Chiral Resolution:

Caption: Workflow for the chiral resolution of a racemic acid.

Experimental Protocols

The following are detailed methodologies for the synthesis and resolution of 2-hydroxy-2-methylbutanoic acid.

Synthesis of Racemic 2-Hydroxy-2-methylbutanoic Acid

Materials:

-

Ethyl 2-bromobutanoate

-

Zinc dust, activated

-

Hydrochloric acid (HCl), concentrated and 1M

-

Diethyl ether

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flasks, reflux condenser, separatory funnel, magnetic stirrer

Protocol:

-

Reformatsky Reaction:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place activated zinc dust (1.2 eq).

-

Add a solution of ethyl 2-bromobutanoate (1 eq) and acetone (1.5 eq) in anhydrous diethyl ether.

-

Initiate the reaction by gentle warming. Once the reaction starts, maintain a steady reflux by controlling the addition rate from the dropping funnel.

-

After the addition is complete, continue stirring at reflux for an additional 1-2 hours until the zinc is consumed.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 1M HCl.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude ethyl 2-hydroxy-2-methylbutanoate.

-

-

Saponification:

-

Dissolve the crude ester in ethanol (B145695) and add an aqueous solution of NaOH (1.5 eq).

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield racemic 2-hydroxy-2-methylbutanoic acid.

-

Chiral Resolution using (-)-Brucine

Materials:

-

Racemic 2-hydroxy-2-methylbutanoic acid

-

(-)-Brucine

-

Hydrochloric acid (1M)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Erlenmeyer flasks, Büchner funnel, filtration apparatus

Protocol:

-

Formation of Diastereomeric Salts:

-

Dissolve the racemic acid (1 eq) in a minimal amount of hot methanol.

-

In a separate flask, dissolve (-)-brucine (0.5 eq) in a minimal amount of hot methanol.

-

Slowly add the brucine solution to the acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

-

Fractional Crystallization:

-

Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.

-

The mother liquor will be enriched in the other diastereomer.

-

Recrystallize the collected crystals from a minimal amount of hot methanol to improve the diastereomeric purity. Monitor the purity of each recrystallization step by measuring the optical rotation of a small sample that has been acidified to recover the free acid. Continue recrystallization until a constant optical rotation is achieved.

-

-

Liberation of the Enantiomerically Pure Acid:

-

Suspend the purified diastereomeric salt in water and add 1M HCl until the pH is acidic (pH ~2).

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure 2-hydroxy-2-methylbutanoic acid.

-

The enantiomeric excess (ee) should be determined by chiral HPLC or by converting the acid to a diastereomeric ester and analyzing by NMR.

-

Biological Activities and Signaling Pathways

While the racemic mixture of 2-hydroxy-2-methylbutanoic acid has been identified as a metabolite in certain metabolic disorders, there is a significant gap in the literature regarding the specific biological activities of the individual (R) and (S) enantiomers. However, based on analogous molecules, it is highly probable that the two enantiomers will exhibit distinct biological effects. For instance, studies on other 2-hydroxy acids have shown stereospecific interactions with enzymes and receptors.

The enzyme fatty acid 2-hydroxylase (FA2H) is known to stereospecifically produce (R)-2-hydroxy fatty acids, which play crucial roles in the synthesis of specific sphingolipids. These lipids are integral components of cell membranes and are involved in cell signaling. It is plausible that one of the enantiomers of 2-hydroxy-2-methylbutanoic acid could be a substrate or inhibitor in similar metabolic pathways.

Given the current lack of specific data for the differential biological activities of the (R) and (S) enantiomers of 2-hydroxy-2-methylbutanoic acid, a specific signaling pathway cannot be accurately depicted. Instead, a logical workflow for investigating these potential differences is presented.

Workflow for Investigating Stereospecific Biological Activity:

Caption: A logical workflow for the investigation of stereospecific biological effects.

Conclusion

The stereoisomers of 2-hydroxy-2-methylbutanoic acid represent an intriguing area for further scientific exploration. This guide has provided a foundational understanding of their properties and detailed methodologies for their preparation and separation. The provided workflows offer a roadmap for future research into their potentially distinct biological roles. A thorough investigation into the stereospecific activities of the (R) and (S) enantiomers is warranted and could reveal novel insights into metabolic pathways and potentially lead to the development of new therapeutic agents. The protocols and structured approach presented herein are intended to empower researchers to undertake these important investigations.

References

An In-Depth Technical Guide to (R)- and (S)-2-Hydroxy-2-methylbutanoic Acid for Researchers and Drug Development Professionals

An Introduction to the Enantiomers of 2-Hydroxy-2-methylbutanoic Acid

2-Hydroxy-2-methylbutanoic acid is a chiral carboxylic acid that exists as two non-superimposable mirror images, or enantiomers: (R)-2-Hydroxy-2-methylbutanoic acid and (S)-2-Hydroxy-2-methylbutanoic acid. While possessing identical chemical formulas and physical properties in an achiral environment, these stereoisomers can exhibit distinct biological activities and metabolic fates due to the stereospecific nature of enzymes and receptors in biological systems. This technical guide provides a comprehensive overview of the known properties, analytical methodologies, and biological relevance of these enantiomers, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties for the racemic mixture and individual enantiomers of 2-Hydroxy-2-methylbutanoic acid is presented below. It is important to note that while many properties are identical for the enantiomers, their interaction with polarized light (optical rotation) is equal in magnitude but opposite in direction.

| Property | Racemic (±)-2-Hydroxy-2-methylbutanoic acid | (R)-2-Hydroxy-2-methylbutanoic acid | (S)-2-Hydroxy-2-methylbutanoic acid |

| Molecular Formula | C₅H₁₀O₃ | C₅H₁₀O₃ | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol [1] | 118.13 g/mol | 118.13 g/mol |

| CAS Number | 3739-30-8[1] | 37505-02-5[2] | 37505-07-0 |

| Melting Point | 73-75 °C[3] | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Appearance | Solid[1] | Data not available | Data not available |

| Solubility | Soluble in DMSO (24 mg/mL)[4] | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available |

| Optical Rotation | 0° | Negative (-) | Positive (+) |

Biological Significance and Potential for Stereospecific Activity

2-Hydroxy-2-methylbutanoic acid has been identified as an unusual metabolite in the urine of patients with certain inborn errors of metabolism, namely maple syrup urine disease (MSUD) and 2-hydroxyglutaric aciduria[4][5]. MSUD is characterized by the body's inability to properly metabolize branched-chain amino acids. The presence of 2-hydroxy-2-methylbutanoic acid in these conditions suggests a link to aberrant metabolic pathways.

While direct comparative studies on the biological activities of the (R) and (S) enantiomers of 2-hydroxy-2-methylbutanoic acid are not extensively documented in publicly available literature, the principle of stereospecificity in biological systems is well-established. For instance, the enzyme fatty acid 2-hydroxylase (FA2H) stereospecifically produces (R)-2-hydroxy fatty acids, and the resulting (R) and (S) enantiomers of other 2-hydroxy fatty acids have been shown to have differential effects on cell membrane fluidity and lipid metabolism[6]. This precedent strongly suggests that (R)- and (S)-2-hydroxy-2-methylbutanoic acid are likely to exhibit distinct biological profiles.

Differences in the biological effects of enantiomers are a critical consideration in drug development. For many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. A notable example is the anti-inflammatory drug ibuprofen, where the (S)-enantiomer is significantly more potent than the (R)-enantiomer[7]. Similarly, the R- and S-forms of alpha-lipoic acid exhibit different anti-inflammatory and antioxidant effects[8]. Therefore, the isolation and study of the individual enantiomers of 2-hydroxy-2-methylbutanoic acid are crucial to understanding their respective roles in metabolic diseases and their potential as therapeutic agents or biomarkers.

Experimental Protocols

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure (R)- and (S)-2-hydroxy-2-methylbutanoic acid can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of the racemic mixture.

Chiral Resolution: This technique involves the separation of a racemic mixture into its constituent enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic acid with a chiral base. The resulting diastereomers, having different physical properties, can be separated by crystallization or chromatography. Subsequently, the pure enantiomers of the acid can be recovered by removing the chiral auxiliary.

Figure 1. Workflow for the chiral resolution of 2-hydroxy-2-methylbutanoic acid via diastereomeric salt formation.

Chiral Separation and Analysis by Chromatography

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the separation and quantification of enantiomers.

Chiral HPLC: Direct chiral separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of compounds.

-

Protocol Outline for Chiral HPLC Method Development:

-

Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) under normal phase, reversed-phase, and polar organic modes.

-

Mobile Phase Optimization: For normal phase, use mixtures of hexane/isopropanol or hexane/ethanol. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) may be necessary. For reversed-phase, use mixtures of water/acetonitrile or water/methanol with a suitable buffer.

-

Parameter Optimization: Optimize flow rate, column temperature, and injection volume to achieve baseline separation with good peak shape.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is typically suitable for carboxylic acids.

-

Chiral GC: For GC analysis, the enantiomers are typically derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. Alternatively, a chiral GC column can be used for direct separation.

-

Protocol Outline for Chiral GC with Derivatization:

-

Derivatization: React the racemic 2-hydroxy-2-methylbutanoic acid with a chiral derivatizing agent, such as (S)-(+)-3-methyl-2-butanol, in the presence of an acid catalyst to form diastereomeric esters. The hydroxyl group can be further derivatized (e.g., by trifluoroacetylation) to improve volatility and chromatographic performance.

-

GC Column: Use a standard nonpolar or medium-polarity capillary column (e.g., DB-5 or DB-17).

-

Temperature Program: Develop a suitable temperature gradient to separate the diastereomeric derivatives.

-

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

-

Figure 2. General analytical workflow for the chiral separation of 2-hydroxy-2-methylbutanoic acid enantiomers.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural confirmation. While the NMR spectra of the individual enantiomers are identical in an achiral solvent, the use of a chiral solvating agent can induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric excess.

-

¹H NMR (CDCl₃, 399.65 MHz) of racemic 2-hydroxy-2-methylbutanoic acid: δ (ppm) 7.4 (s, 1H), 1.85 (m, 1H), 1.73 (m, 1H), 1.47 (s, 3H), 0.94 (t, 3H)[9].

-

¹³C NMR data is also available in public databases for the racemic mixture.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) and electrospray ionization (ESI) are common techniques. The mass spectra of the enantiomers are identical.

-

Mass Spectrum (EI) of racemic 2-hydroxy-2-methylbutanoic acid: Major fragments can be observed, providing structural information. Data is available in public databases such as PubChem and the NIST WebBook[1][10].

Future Directions and Research Opportunities

The distinct biological roles of (R)- and (S)-2-hydroxy-2-methylbutanoic acid remain a significant area for future research. Key research questions include:

-

Stereospecific Metabolism: Are the (R) and (S) enantiomers metabolized differently in vivo? Identifying the enzymes responsible for their synthesis and degradation will be crucial.

-

Differential Biological Activity: Do the individual enantiomers have different effects on cellular processes, particularly in the context of metabolic disorders like MSUD?

-

Signaling Pathway Involvement: Do these molecules act as signaling molecules, and if so, do they interact with specific receptors or enzymes in a stereospecific manner?

-

Therapeutic Potential: Could one enantiomer have therapeutic benefits, for example, in mitigating the effects of metabolic stress, while the other is inactive or detrimental?

Answering these questions will require the development of robust enantioselective syntheses or efficient chiral resolution methods to obtain pure enantiomers for biological testing. Subsequent in vitro and in vivo studies will be necessary to elucidate their distinct pharmacological and toxicological profiles. This knowledge will be invaluable for the development of novel diagnostics and therapeutics for metabolic diseases and potentially other conditions.

References

- 1. (+-)-2-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 95433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-2-hydroxy-2-methylbutanoic acid | C5H10O3 | CID 7018233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-羟基-2-甲基丁酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. R- Is Superior to S-Form of α-Lipoic Acid in Anti-Inflammatory and Antioxidant Effects in Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Hydroxy-2-methylbutyric acid (3739-30-8) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Hydroxy-2-methylbutyric acid [webbook.nist.gov]

An In-depth Technical Guide to 2-Hydroxy-2-methylbutanoic Acid as an Endogenous Metabolite

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylbutanoic acid, also known as 2-hydroxy-2-methylbutyric acid, is a branched-chain hydroxy fatty acid.[1] While not a central component of major metabolic pathways, it has been identified as an unusual endogenous metabolite in human biofluids, particularly in association with certain inborn errors of metabolism.[2][3] Its presence and concentration can serve as a diagnostic marker for specific metabolic disorders, making it a molecule of interest for clinical chemists, researchers in metabolic diseases, and professionals in drug development who are investigating metabolic pathways. This guide provides a comprehensive technical overview of its biochemistry, association with disease, and the analytical methods used for its detection and quantification.

Biochemical and Physicochemical Profile

2-Hydroxy-2-methylbutanoic acid is structurally a 2-methylbutanoic acid substituted at the alpha-carbon with a hydroxyl group.[1] This tertiary alcohol structure influences its chemical reactivity and analytical characteristics. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of 2-Hydroxy-2-methylbutanoic Acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₀O₃ | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| IUPAC Name | 2-hydroxy-2-methylbutanoic acid | [1] |

| CAS Number | 3739-30-8 | [1] |

| Physical Description | Solid | [1] |

| Melting Point | 74 °C | [1] |

| Polar Surface Area | 57.53 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Biological Locations | Blood, Urine |[4][5] |

Metabolic Origins and Pathophysiological Significance

As an endogenous metabolite, 2-hydroxy-2-methylbutanoic acid is not typically produced in significant amounts under normal physiological conditions. Its appearance is primarily linked to disruptions in branched-chain amino acid (BCAA) catabolism.

Association with Inborn Errors of Metabolism

The presence of 2-hydroxy-2-methylbutanoic acid in urine is notably associated with two primary metabolic disorders:

-

Maple Syrup Urine Disease (MSUD): This autosomal recessive disorder is caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This enzymatic defect impairs the breakdown of the BCAAs leucine, isoleucine, and valine, leading to the accumulation of their corresponding α-keto acids and other unusual metabolites.[2][3] 2-Hydroxy-2-methylbutanoic acid is thought to arise from the alternative metabolism of α-keto-β-methylvaleric acid, the keto acid of isoleucine.

-

2-Hydroxyglutaric Aciduria: This is another inherited metabolic disorder characterized by the accumulation of 2-hydroxyglutaric acid. The co-occurrence of 2-hydroxy-2-methylbutanoic acid in patients suggests a potential, though less understood, link in metabolic dysregulation.[2][3][6]

The diagram below illustrates the putative metabolic origin of 2-hydroxy-2-methylbutanoic acid in the context of isoleucine metabolism disruption, as seen in MSUD.

Caption: Putative origin of 2-hydroxy-2-methylbutanoic acid from isoleucine metabolism.

Role as a Biomarker

The detection of 2-hydroxy-2-methylbutanoic acid serves as a secondary or confirmatory biomarker for the aforementioned metabolic disorders.[3] Its identification in a patient's urine, typically through organic acid analysis, prompts further investigation into the underlying enzyme deficiencies. The relationship between the metabolite and its associated conditions is summarized below.

Caption: Relationship between the metabolite and associated pathological conditions.

Quantitative Data

Specific quantitative data for endogenous 2-hydroxy-2-methylbutanoic acid in human plasma or urine is not widely published in large cohort studies. Analysis is often qualitative or semi-quantitative as part of a broader metabolic screen. However, analytical methods have been developed with specific performance characteristics for this and similar hydroxy acids.

Table 2: Performance of Analytical Methods for Hydroxy Acids

| Analyte/Method | Matrix | Limit of Detection (LOD) | Linearity Range | Recovery (%) | Reference |

|---|---|---|---|---|---|

| 2-Hydroxy-2-methylbutanoic acid (GC-MS) | Wine, Beer | 0.5 - 29 µg/L | Up to 12 mg/L | 85 - 106 | [7] |

| 2-Hydroxybutyric acid (LC-MS/MS) | Human Plasma | - | 0.500 - 40.0 µg/mL | 96.3 - 103 | [8] |

| β-Hydroxybutyrate (GC-MS) | Blood, Urine | 2 mg/L | 50 - 500 mg/L | ≥ 82 | [9] |

| 2-Hydroxybutyrate (GC-MS) | Human Serum | LLOQ: 5 µM | - | - |[10] |

Note: Data for 2-hydroxybutyric acid and β-hydroxybutyrate are included for context on achievable analytical performance for similar small hydroxy acids.

Experimental Protocols for Analysis

The detection and quantification of 2-hydroxy-2-methylbutanoic acid in biological matrices typically require chromatographic separation coupled with mass spectrometry or NMR spectroscopy.

General Experimental Workflow

The analytical process for quantifying small metabolites like 2-hydroxy-2-methylbutanoic acid from biological samples follows a standardized workflow, outlined in the diagram below.

Caption: General workflow for the analysis of 2-hydroxy-2-methylbutanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for analyzing volatile or semi-volatile organic acids.

-

Sample Preparation:

-

Acidify the biofluid sample (e.g., urine, deproteinized plasma) to ensure the analyte is in its protonated form.

-

Perform a liquid-liquid extraction using an organic solvent like ethyl acetate (B1210297) to isolate the organic acids.[10]

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

The carboxyl and hydroxyl groups make the molecule non-volatile. Derivatization is mandatory.

-

A common method is silylation. Reconstitute the dried extract in a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10]

-

Incubate the mixture to allow the formation of trimethylsilyl (B98337) (TMS) esters and ethers, which are volatile and thermally stable.[10][11]

-

-

Instrumentation and Analysis:

-

Gas Chromatograph: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injection: Inject 1-2 µL of the derivatized sample in split or splitless mode.

-

Temperature Program: Start at a low temperature (e.g., 70°C), hold, then ramp to a high temperature (e.g., 300°C) to elute analytes.

-

Mass Spectrometer: Operate in Electron Ionization (EI) mode. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for targeted quantification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often does not require derivatization.

-

Sample Preparation:

-

For plasma or serum, perform a simple protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing isotopically labeled internal standards.[8]

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant for direct injection or further dilution.[8]

-

-

Instrumentation and Analysis:

-

Liquid Chromatography: Use a reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient elution using water and acetonitrile/methanol, both typically containing a small amount of an acid modifier like formic acid to improve peak shape and ionization.[8]

-

Mass Spectrometer: Operate in Electrospray Ionization (ESI) negative mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion ([M-H]⁻, m/z 117.06) is selected and fragmented, and a specific product ion is monitored for high specificity.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR can be used for structural confirmation and quantification, especially at higher concentrations.

-

Sample Preparation:

-

Lyophilize the sample (e.g., urine) to remove water.

-

Reconstitute the sample in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O), containing a known concentration of an internal standard (e.g., TSP).

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a high-field spectrometer (e.g., 500 MHz or higher).[1]

-

Apply a water suppression sequence to attenuate the residual H₂O signal.

-

-

Data Analysis:

Conclusion and Future Directions

2-Hydroxy-2-methylbutanoic acid is a significant, albeit unusual, endogenous metabolite whose primary clinical relevance lies in its role as a biomarker for inborn errors of metabolism, particularly Maple Syrup Urine Disease. While its precise metabolic formation pathway requires further elucidation, its presence is a strong indicator of disruptions in branched-chain amino acid catabolism.

For researchers and drug development professionals, understanding the analytical techniques for its detection is crucial for diagnosing and monitoring these conditions. Future research should focus on:

-

Establishing precise quantitative ranges in healthy versus diseased populations to improve its diagnostic utility.

-

Exploring its potential role, if any, in the pathophysiology of metabolic diseases beyond simply being a byproduct.

-

Developing high-throughput assays for rapid screening in newborns and at-risk populations.

By leveraging robust analytical platforms and further metabolic investigation, the full clinical and biochemical significance of 2-hydroxy-2-methylbutanoic acid can be more completely understood.

References

- 1. (+-)-2-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 95433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Showing Compound 2-Hydroxy-2-methylbutyric acid (FDB022784) - FooDB [foodb.ca]

- 5. Human Metabolome Database: Showing metabocard for 2-Hydroxy-2-methylbutyric acid (HMDB0001987) [hmdb.ca]

- 6. 2-Hydroxy-2-methylbutanoic acid - MedChem Express [bioscience.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 2-Hydroxy-2-methylbutyric acid, 2TMS derivative [webbook.nist.gov]

- 12. 2-Hydroxy-2-methylbutyric acid (3739-30-8) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 2-Hydroxy-2-methylbutanoic Acid: Discovery, History, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxy-2-methylbutanoic acid, a tertiary α-hydroxy acid of significant interest in metabolic research and organic synthesis. This document details the historical context of its discovery, which is intrinsically linked to the development of fundamental organic reactions. It presents key physicochemical data, outlines its biological relevance as a metabolite in branched-chain amino acid catabolism, and discusses its association with metabolic disorders such as maple syrup urine disease (MSUD). Detailed experimental protocols for its synthesis and quantitative analysis are provided, alongside visualizations of synthetic pathways and its metabolic context.

Introduction

2-Hydroxy-2-methylbutanoic acid, also known as α-hydroxy-α-methylbutyric acid, is a chiral carboxylic acid with the chemical formula C₅H₁₀O₃.[1] Its structure features a hydroxyl group and a methyl group on the α-carbon, making it a tertiary hydroxy acid. While not a household name in the annals of chemical discoveries, its history is woven into the fabric of synthetic organic chemistry, particularly through the development of reactions that enabled the construction of such multifunctional molecules. Its biological significance has become increasingly apparent through its identification as a key metabolite in the catabolism of branched-chain amino acids (BCAAs), and as a biomarker for certain inborn errors of metabolism.[2][3]

Discovery and History

The specific, dated discovery of 2-hydroxy-2-methylbutanoic acid is not well-documented as a singular event. Its existence and synthesis are a consequence of the broader development of synthetic methodologies for α-hydroxy acids in the late 19th and early 20th centuries. The most probable route for its initial synthesis was through the cyanohydrin reaction , a classic method for the formation of α-hydroxy acids from ketones. A U.S. patent granted in 1928 describes the preparation of esters of the closely related alpha-hydroxyisobutyric acid from acetone (B3395972) via the cyanohydrin reaction, indicating that this synthetic pathway was well-established by that time.[4]

The two other cornerstone reactions of organic chemistry that provide access to 2-hydroxy-2-methylbutanoic acid and its derivatives are the Grignard reaction and the Reformatsky reaction .

-

The Reformatsky Reaction: Discovered by Sergey Reformatsky in 1887, this reaction involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester.[5] While this reaction classically produces β-hydroxy esters, modifications and related reactions can be employed to synthesize α-hydroxy acids.

-

The Grignard Reaction: Developed by Victor Grignard in the early 1900s, this powerful carbon-carbon bond-forming reaction utilizes organomagnesium halides (Grignard reagents) to react with carbonyl compounds. The synthesis of tertiary alcohols, which can be subsequently oxidized to carboxylic acids, or the direct carboxylation of a Grignard reagent are viable pathways to α-hydroxy acids.

Physicochemical Properties

A summary of the key physicochemical properties of 2-hydroxy-2-methylbutanoic acid is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₃ | [1] |

| Molecular Weight | 118.13 g/mol | [1][6] |

| CAS Number | 3739-30-8 | [1] |

| Melting Point | 73-75 °C | [2] |

| Appearance | Solid | [6] |

| IUPAC Name | 2-hydroxy-2-methylbutanoic acid | [1][6] |

| Synonyms | α-hydroxy-α-methylbutyric acid, 2-methyl-2-hydroxybutyric acid | [1] |

Synthetic Methodologies

Several reliable methods exist for the laboratory synthesis of 2-hydroxy-2-methylbutanoic acid. The choice of method often depends on the available starting materials and the desired scale of the reaction.

Synthesis via Cyanohydrin Reaction

This is a classic and efficient method starting from the readily available 2-butanone (B6335102). The reaction proceeds in two main steps: the formation of the cyanohydrin followed by its hydrolysis.

Experimental Protocol: Synthesis of 2-Hydroxy-2-methylbutanoic Acid via Cyanohydrin Hydrolysis of 2-Butanone [7]

Part A: Synthesis of 2-Hydroxy-2-methylbutanenitrile (B16428) (Cyanohydrin Formation)

-